molecular formula C11H9BrN2O B2656280 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde CAS No. 2248365-13-9

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

Cat. No. B2656280
CAS RN: 2248365-13-9
M. Wt: 265.11
InChI Key: JXTYQMXIPQLKRX-UHFFFAOYSA-N
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Description

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C11H8BrN3O. It is a key intermediate in the synthesis of various biologically active molecules such as pyrazole-based kinase inhibitors.

Scientific Research Applications

Synthesis and Structural Analysis

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is utilized in the synthesis of novel chemical compounds with potential applications in various fields of science. For example, Arunagiri et al. (2018) described the synthesis of a novel hydrazone Schiff base compound by condensing 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. The crystal structure, vibrational spectroscopy, and electronic properties were extensively studied, highlighting its potential in material science and molecular engineering (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Catalysis and Chemical Reactions

The compound plays a role in catalytic processes and chemical reactions. For instance, Davis and Forrester (1999) demonstrated the use of thiazolium-ion-based organic ionic liquids, derived from alkylating 4- and 5-methyl thiazole with n-butyl bromide, to promote the benzoin condensation of benzaldehyde. This highlights its utility in facilitating specific chemical reactions, which is crucial in organic synthesis and industrial chemistry (Davis & Forrester, 1999).

Synthesis of Bioactive Compounds

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde is involved in the synthesis of bioactive compounds with potential antibacterial properties. Ahmed et al. (2006) conducted a study synthesizing compounds from 3-methylpyrazol-5-one reacting with substituted benzaldehydes, leading to products with chemotherapeutic properties, indicating its significance in medicinal chemistry and drug design (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Material Science and Engineering

The applications of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde extend to material science, particularly in the development of novel materials with unique properties. For example, Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes with substituted 2-styryl-8-quinolinol derived from 4-methyl(methoxy or chloro)benzaldehyde. These complexes exhibited enhanced thermal stability and processability, indicating their potential in electronic and photonic materials (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTYQMXIPQLKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde

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